molecular formula C13H16N4O5S B6961335 N-(1-ethyl-6-oxopyridin-3-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

N-(1-ethyl-6-oxopyridin-3-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide

Cat. No.: B6961335
M. Wt: 340.36 g/mol
InChI Key: RNGRYPKTDJZMBQ-UHFFFAOYSA-N
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Description

N-(1-ethyl-6-oxopyridin-3-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is a complex organic compound with a unique structure that combines pyridine, pyrimidine, and sulfonamide moieties

Properties

IUPAC Name

N-(1-ethyl-6-oxopyridin-3-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O5S/c1-4-17-7-9(5-6-11(17)18)14-23(21,22)10-8-15(2)13(20)16(3)12(10)19/h5-8,14H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNGRYPKTDJZMBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C=CC1=O)NS(=O)(=O)C2=CN(C(=O)N(C2=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-ethyl-6-oxopyridin-3-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine and pyrimidine intermediates, followed by their coupling and subsequent sulfonation.

    Preparation of Pyridine Intermediate: The pyridine intermediate can be synthesized through a series of reactions starting from commercially available precursors. For example, the ethylation of a pyridine derivative can be achieved using ethyl bromide in the presence of a base such as potassium carbonate.

    Preparation of Pyrimidine Intermediate: The pyrimidine intermediate can be synthesized by reacting a suitable amine with a diketone under acidic conditions to form the pyrimidine ring.

    Coupling Reaction: The pyridine and pyrimidine intermediates are then coupled using a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(1-ethyl-6-oxopyridin-3-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amine or alcohol derivatives.

Scientific Research Applications

N-(1-ethyl-6-oxopyridin-3-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Material Science: Its structural properties may be useful in the development of new materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of other complex organic molecules or as a catalyst in specific industrial processes.

Mechanism of Action

The mechanism of action of N-(1-ethyl-6-oxopyridin-3-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-ethyl-6-oxopyridin-3-yl)-2-(oxolan-2-yl)-1,3-thiazole-4-carboxamide
  • 1-Methyl-6-oxo-2-(pyridin-3-yl)piperidine-3-carboxylic acid

Uniqueness

N-(1-ethyl-6-oxopyridin-3-yl)-1,3-dimethyl-2,4-dioxopyrimidine-5-sulfonamide is unique due to its combination of pyridine, pyrimidine, and sulfonamide moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications, distinguishing it from other similar compounds.

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